molecular formula C16H12ClF3N4 B1333763 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 446276-01-3

1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B1333763
CAS No.: 446276-01-3
M. Wt: 352.74 g/mol
InChI Key: SUHULVLNYQPDRN-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is an organic compound known for its complex structure and significant applications in various scientific fields. This compound features a pyrazole ring substituted with a chloropyridinyl group, a methyl group, and a trifluoromethylphenyl group, making it a molecule of interest in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells.

Biochemical Pathways

The affected pathway is the VEGF signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, potentially leading to reduced blood vessel formation and thus limiting the growth and spread of cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced angiogenesis due to the inhibition of VEGFR2 . This could result in slower tumor growth and potentially the regression of existing tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Substitution Reactions:

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carefully controlled.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1-(6-Chloro-2-pyridinyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, which may affect its activity and properties.

    1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(methyl)phenyl]-1H-pyrazol-5-amine: Substituted with a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine enhances its lipophilicity and metabolic stability, making it a unique and valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-5-methyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4/c1-9-14(10-4-2-5-11(8-10)16(18,19)20)15(21)24(23-9)13-7-3-6-12(17)22-13/h2-8H,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHULVLNYQPDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130941
Record name 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-01-3
Record name 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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